8-bromoisoquinoline-1-carbonitrile
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Overview
Description
8-Bromoisoquinoline-1-carbonitrile is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 8-bromoisoquinoline-1-carbonitrile involves the bromination of isoquinoline. This process typically uses N-bromosuccinimide in the presence of a solvent like chloroform . Another method involves the Buchwald-Hartwig amination reaction, which couples 6-bromoisoquinoline-1-carbonitrile with a chiral primary amine using a palladium catalyst .
Industrial Production Methods
The industrial production of this compound often involves large-scale bromination reactions. These processes are optimized for high yields and scalability, making them suitable for producing significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Isoquinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromoisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-bromoisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
8-Bromoisoquinoline: A closely related compound with similar chemical properties.
Isoquinoline: The parent compound, which is a structural isomer of quinoline.
6-Bromoisoquinoline-1-carbonitrile: Another brominated isoquinoline derivative.
Uniqueness
8-Bromoisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to other isoquinoline derivatives. Its bromine and nitrile functional groups make it a versatile intermediate for various synthetic transformations.
Properties
CAS No. |
1082734-33-5 |
---|---|
Molecular Formula |
C10H5BrN2 |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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